1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione
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Overview
Description
1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by a pyrrole ring substituted with a methyl group at the 1-position and a phenylamino group at the 3-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole-2,5-dione with aniline under acidic conditions. The reaction typically proceeds through nucleophilic substitution, where the amino group of aniline attacks the carbonyl carbon of the pyrrole ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-phenyl-1H-pyrrole-2,5-dione
- 1-methyl-3-(phenylamino)-1H-pyrazole-2,5-dione
- 1-methyl-3-(phenylamino)-1H-isoquinoline-2,5-dione
Uniqueness
1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its phenylamino group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-anilino-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C11H10N2O2/c1-13-10(14)7-9(11(13)15)12-8-5-3-2-4-6-8/h2-7,12H,1H3 |
InChI Key |
XLRUUFNLHJZAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C1=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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